Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17569725
InChI: InChI=1S/C15H22N2O4.C12H23N/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
SMILES:
Molecular Formula: C27H45N3O4
Molecular Weight: 475.7 g/mol

Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate

CAS No.:

Cat. No.: VC17569725

Molecular Formula: C27H45N3O4

Molecular Weight: 475.7 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate -

Specification

Molecular Formula C27H45N3O4
Molecular Weight 475.7 g/mol
IUPAC Name (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C15H22N2O4.C12H23N/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
Standard InChI Key MDGLAMPROYHLDD-MERQFXBCSA-N
Isomeric SMILES C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid; N-cyclohexylcyclohexanamine, reflects its intricate structure . Key components include:

  • Dicyclohexylamine: A secondary amine with two cyclohexyl groups (C₁₂H₂₃N) .

  • (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid: A chiral hydrazine derivative with a Boc-protected amino group and a benzyl substituent .

The stereochemistry at the C2 position (S-configuration) is critical for its biological activity and synthetic utility. The Boc group enhances stability during synthetic steps, while the benzyl group modulates solubility and reactivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₇H₄₅N₃O₄
Molecular Weight475.7 g/mol
Chiral Centers1 (S-configuration)
Key Functional GroupsBoc-protected hydrazine, carboxylic acid, dicyclohexylamine

Spectroscopic Characterization

  • NMR: The proton NMR spectrum reveals distinct signals for the cyclohexyl protons (δ 1.0–2.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and Boc tert-butyl group (δ 1.4 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 476.3 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step process:

  • Hydrazine Formation: Condensation of (S)-2-aminopropanoic acid with benzyl hydrazine.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the hydrazine nitrogen .

  • Salt Formation: Neutralization with dicyclohexylamine to yield the final propanoate salt .

Critical parameters include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling temperature to preserve stereochemical integrity .

Purification and Yield

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C), highly soluble in chloroform and dimethyl sulfoxide .

  • Stability: Stable under inert gas (N₂) at −20°C for >12 months. The Boc group hydrolyzes in acidic conditions (pH <4) .

Table 2: Comparative Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.825
Ethanol34.225
Chloroform112.525
DMSO89.725

Thermal Behavior

  • Melting Point: 128–130°C (decomposition observed above 135°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating moderate thermal stability .

Biological and Pharmacological Relevance

Prodrug Applications

The Boc and benzyl groups make this compound a candidate for prodrug design. Enzymatic cleavage in vivo could release active hydrazine derivatives targeting PDEs or metalloproteinases.

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